Methyl 2-(3-amino-4-chlorophenyl)acetate
Overview
Description
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(3-amino-4-chlorophenyl)acetate” is 199.64 . The InChI code for this compound is 1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is a liquid or solid at room temperature .Scientific Research Applications
For instance, it could be used in the synthesis of indole derivatives . Indole derivatives have been found to possess various biological activities, including but not limited to:
- Antiviral activity: Certain indole derivatives have shown inhibitory activity against influenza A .
- Anti-inflammatory activity: Indole derivatives can be used in the treatment of inflammation .
- Anticancer activity: Some indole derivatives have shown potential in cancer treatment .
- Anti-HIV activity: Certain indole derivatives have been used in the treatment of HIV .
- Antioxidant activity: Indole derivatives can act as antioxidants .
- Antimicrobial activity: Some indole derivatives have shown antimicrobial properties .
For instance, it could be used in the synthesis of 1,2,4-Triazole derivatives . Triazole derivatives are incorporated into a wide variety of therapeutically important compounds possessing a broad spectrum of biological activities .
Safety And Hazards
“Methyl 2-(3-amino-4-chlorophenyl)acetate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
methyl 2-(3-amino-4-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOZRQUCQQBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620107 | |
Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-4-chlorophenyl)acetate | |
CAS RN |
59833-69-1 | |
Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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